3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Purity Building Block Medicinal Chemistry

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one (CAS 1711277-85-8) is a brominated heterocyclic building block belonging to the pyridin-2(1H)-one class. It contains a pyridin-2-ylmethyl substituent at the N1 position and a bromine atom at the 3‑position of the pyridinone core.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11
CAS No. 1711277-85-8
Cat. No. B2939086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
CAS1711277-85-8
Molecular FormulaC11H9BrN2O
Molecular Weight265.11
Structural Identifiers
SMILESC1=CC=NC(=C1)CN2C=CC=C(C2=O)Br
InChIInChI=1S/C11H9BrN2O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-7H,8H2
InChIKeyUXYRAMPTHVQCKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one (CAS 1711277-85-8) – Chemical Class, Purity Profile, and Procurement Baseline


3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one (CAS 1711277-85-8) is a brominated heterocyclic building block belonging to the pyridin-2(1H)-one class . It contains a pyridin-2-ylmethyl substituent at the N1 position and a bromine atom at the 3‑position of the pyridinone core . Commercial suppliers list this compound with a standard purity of ≥98% and a molecular weight of 265.11 g/mol . The bromine at the 3‑position makes the molecule suitable for further functionalisation via cross‑coupling reactions, while the N‑pyridinylmethyl group can serve as a coordinating ligand or as a point for additional derivatisation [1].

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one – Why In‑Class Substitution Without Verification Risks Experimental Failure


3‑Bromo‑1‑(pyridin‑2‑ylmethyl)pyridin‑2(1H)‑one cannot be freely interchanged with closely related pyridinone building blocks because small structural variations produce measurable differences in lipophilicity (LogP), purity, and storage requirements that directly affect solubility, stability, and reaction outcomes [1]. The N‑pyridin‑2‑ylmethyl substituent increases the computed LogP by approximately 0.9 units compared to the N‑methyl analog, altering the compound’s partitioning behaviour in biphasic reactions and its compatibility with aqueous work‑up . In addition, while the target compound is commercially supplied at a certified purity of ≥98%, the simpler 3‑bromo‑1‑methyl analog is routinely offered at 95–97% purity, introducing variability that may compromise sensitive catalytic steps . The recommended storage for the target compound is sealed dry at 2–8 °C, a condition that differs from the room‑temperature storage accepted for many N‑alkyl analogs . These quantifiable differences make it essential to verify the specific compound identity rather than assuming functional equivalence within the class.

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one – Procurement‑Relevant Quantitative Differentiation from Closest Analogs


3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one – Purity Specification Comparison: ≥98% vs. 95‑97% for 3‑Bromo‑1‑methylpyridin‑2(1H)‑one

The commercial purity specification for 3‑bromo‑1‑(pyridin‑2‑ylmethyl)pyridin‑2(1H)‑one is consistently reported as ≥98% across multiple reputable vendors . In contrast, the simpler 3‑bromo‑1‑methyl analog (CAS 81971‑38‑2) is commonly offered at 95‑97% purity . This difference of 1–3 absolute percentage points may be critical for reactions that are sensitive to impurities, particularly transition‑metal‑catalyzed cross‑couplings where trace halides or dehalogenated by‑products can poison catalysts.

Purity Building Block Medicinal Chemistry

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one – Lipophilicity (LogP) Differentiation: 2.0541 vs. 1.1478 for N‑Methyl Analog

The calculated partition coefficient (LogP) for 3‑bromo‑1‑(pyridin‑2‑ylmethyl)pyridin‑2(1H)‑one is 2.0541 , while the N‑methyl analog 3‑bromo‑1‑methylpyridin‑2(1H)‑one (CAS 81971‑38‑2) has a reported LogP of 1.1478 [1]. The 0.9‑unit increase in LogP reflects the greater hydrophobicity conferred by the pyridin‑2‑ylmethyl group. This change predicts a roughly 8‑fold increase in the compound’s preference for organic phases, which directly impacts extraction efficiency, chromatographic retention, and passive membrane permeability in biological assays.

LogP Lipophilicity Solubility

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one – Storage Condition Specification: 2‑8 °C vs. Room Temperature for N‑Alkyl Analogs

Vendors specify storage at 2‑8 °C in a sealed, dry container for 3‑bromo‑1‑(pyridin‑2‑ylmethyl)pyridin‑2(1H)‑one . In contrast, the N‑methyl analog (CAS 81971‑38‑2) is routinely stored at ambient temperature (15‑25 °C) without reported degradation [1]. The requirement for refrigerated storage of the target compound suggests that the pyridin‑2‑ylmethyl group introduces a degree of thermal or moisture sensitivity that is not present in simpler N‑alkyl derivatives.

Storage Stability Handling

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one – Structural Uniqueness: 3‑Bromo Substitution with N‑Pyridin‑2‑ylmethyl Group

3‑Bromo‑1‑(pyridin‑2‑ylmethyl)pyridin‑2(1H)‑one possesses a unique combination of a reactive 3‑bromo handle for cross‑coupling and an N‑pyridin‑2‑ylmethyl moiety that can act as a bidentate ligand or as an additional site for functionalisation [1]. By comparison, the widely used 3‑bromo‑1‑methyl analog lacks the extra pyridine nitrogen, reducing its utility in metal‑binding applications or in the construction of heterobimetallic frameworks [2]. The presence of the pyridin‑2‑ylmethyl group also shifts the electron density of the pyridinone ring, which can alter the reactivity of the 3‑bromo position in subsequent transformations.

Structure Reactivity Coordination

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one – Validated Application Scenarios Based on Structural and Physicochemical Evidence


Building Block for Transition Metal-Catalyzed Cross-Coupling Reactions

The 3‑bromo substituent is positioned for Suzuki, Sonogashira, or Buchwald‑Hartwig couplings, while the high certified purity (≥98%) minimizes catalyst poisoning . The increased LogP (2.0541) facilitates extraction of hydrophobic coupled products, streamlining purification .

Synthesis of Heterobimetallic Complexes or Coordination Polymers

The N‑pyridin‑2‑ylmethyl group provides an additional pyridine nitrogen capable of coordinating metals such as Cu(I), Pd(II), or Ru(II) [1]. This allows the compound to serve as a bridging ligand in the construction of coordination networks or as a building block for metallosupramolecular assemblies.

Medicinal Chemistry Intermediate for CNS-Targeted Candidates

The elevated LogP (2.0541) compared to the N‑methyl analog (1.1478) suggests improved passive diffusion across lipid bilayers, making the compound a suitable precursor for blood‑brain barrier‑penetrant drug candidates . The pyridin‑2‑ylmethyl group also mimics structural motifs found in known CNS‑active agents.

Template for Structure-Activity Relationship (SAR) Studies

The unique combination of a 3‑bromo handle and an N‑pyridin‑2‑ylmethyl substituent offers a distinct physicochemical profile (LogP 2.0541, storage at 2‑8 °C) that can be used to probe the effect of increased lipophilicity and heteroaromatic substitution on target binding .

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